N-(4-butylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-2-3-6-17-10-12-19(13-11-17)24-22(27)21-9-5-14-25(23(21)28)16-18-7-4-8-20(15-18)26(29)30/h4-5,7-15H,2-3,6,16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGGWDPNUGPIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is known for its diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C20H22N2O3
- Molecular Weight : 342.40 g/mol
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many related compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
- Antioxidant Activity : Some derivatives demonstrate significant antioxidant properties, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Compounds in this class have been investigated for their neuroprotective effects against neurotoxic agents.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structures:
- Case Study 1 : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Case Study 2 : In vitro studies demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Neuroprotective Effects
Research has shown that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress:
- Case Study 3 : In a model of neurodegeneration, treatment with the compound resulted in a significant reduction in cell death compared to controls.
Data Tables
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- IUPAC Name : N-(4-butylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Biological Activities
This compound exhibits several biological activities that make it a candidate for therapeutic applications:
-
Anticancer Activity :
- Studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis. It has shown effectiveness against various cancer cell lines, including breast and lung cancer cells.
- A specific study demonstrated that the compound inhibits the growth of MCF-7 breast cancer cells, suggesting its potential as a chemotherapeutic agent .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
Case Studies and Research Findings
-
Cancer Research :
- In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated significant inhibition of cell growth, with further analysis suggesting a mechanism involving apoptosis induction through caspase activation .
- Inflammation Studies :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Core Structure and Substituent Variations
The 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is shared among several compounds with distinct substituents, leading to varied biological activities:
Key Findings from Analogous Compounds
- BMS-777607 : This compound demonstrates that substitution at the pyridine ring’s 4-position (ethoxy group) and fluorophenyl groups enhances selectivity for Met kinase inhibition, a target in cancer therapy. The absence of a nitro group in BMS-777607 contrasts with the target compound’s 3-nitrobenzyl group, which may alter electron distribution and binding interactions .
- CB2 Receptor Ligands : The substituents at C5 and C6 in these derivatives dictate pharmacological activity. For example, methyl groups at C6 enhance CB2 affinity, while aryl groups at C5 influence agonism vs. antagonism. The target compound’s 3-nitrobenzyl substituent at C1 and bulky 4-butylphenyl group at the carboxamide may limit CB2 interactions due to steric effects, suggesting divergent target profiles .
- The target compound lacks sulfonamide moieties but shares nitroaryl features, which could confer antimicrobial properties if tested .
Physicochemical and Pharmacokinetic Implications
- Nitrobenzyl Group : The electron-withdrawing nitro group in the target compound may enhance binding to targets requiring polar interactions, such as enzymes with aromatic pockets. This contrasts with BMS-777607’s fluorophenyl groups, which provide hydrophobic interactions .
- This differs from the chlorobiphenyl derivative (), where a chlorine atom may balance lipophilicity and metabolic stability .
Q & A
Q. What are the established synthetic routes for N-(4-butylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of a Schiff base intermediate via condensation of 4-butylphenylamine with a nitrobenzylaldehyde derivative.
- Step 2 : Cyclization with ethyl acetoacetate under basic conditions to construct the dihydropyridine core.
- Step 3 : Amide coupling to introduce the carboxamide group.
Critical reaction parameters include: - Temperature : 60–80°C for cyclization to prevent side reactions.
- Catalysts : Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Purification : Column chromatography or recrystallization for >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and dihydropyridine ring conformation.
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~450).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in enzyme inhibition?
Critical structural features include:
Q. How do contradictory data on the compound’s mechanism of action arise, and how can they be resolved?
Discrepancies often stem from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Off-Target Effects : Promiscuous binding to unrelated kinases or ion channels.
Resolution Strategies : - Selectivity Profiling : Use kinase inhibitor panels (e.g., DiscoverX) to identify off-target interactions.
- Computational Modeling : Molecular dynamics simulations to predict binding modes and validate experimental data .
Q. What methodological challenges exist in studying the compound’s pharmacokinetics, and how are they addressed?
Key challenges include:
- Low Solubility : Mitigated via co-solvents (e.g., PEG-400) or nanoformulation.
- Metabolic Instability : CYP450-mediated oxidation of the dihydropyridine ring; addressed by deuterium incorporation at vulnerable positions.
- Bioavailability : Poor oral absorption (<20%) necessitates intravenous delivery in preclinical models. Pharmacokinetic parameters (e.g., t₁/₂ = 3.5 h in rats) are quantified via LC-MS/MS .
Q. How can researchers validate the compound’s efficacy in disease models, and what metrics are critical?
- In Vitro : Dose-response curves (EC₅₀) in target-specific assays (e.g., ATPase inhibition).
- In Vivo : Tumor xenograft models (e.g., MET-amplified cancers) with endpoints like tumor volume reduction (%T/C < 50%) and survival prolongation.
- Biomarkers : Phosphorylation status of downstream targets (e.g., ERK1/2) via Western blot .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent responses in enzyme inhibition studies?
- Nonlinear Regression : Four-parameter logistic model (4PL) to calculate IC₅₀ values.
- ANOVA with Tukey’s Test : For comparing multiple treatment groups.
- Hill Slope Analysis : Detects cooperative binding (slope >1 suggests positive cooperativity).
Outliers are identified via Grubbs’ test (p < 0.05) .
Q. How should researchers design experiments to differentiate between on-target and off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
